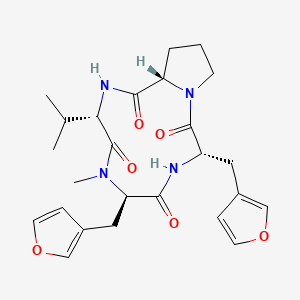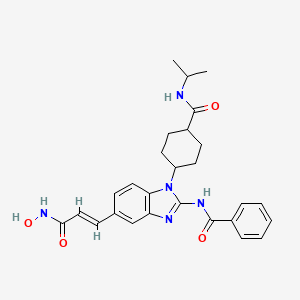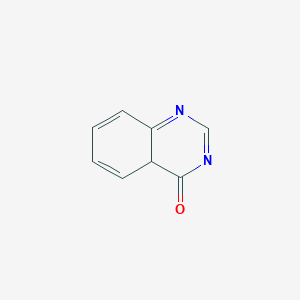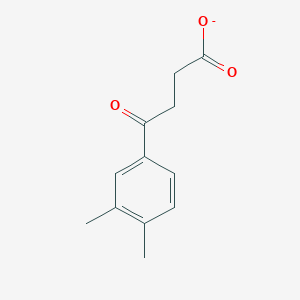
E3 Ligase Ligand-linker Conjugate 72
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 72 is a specialized compound used in the field of targeted protein degradation. This compound is a part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to selectively degrade specific proteins within cells. The compound consists of a ligand that binds to an E3 ubiquitin ligase and a linker that connects this ligand to another molecule targeting the protein of interest .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 72 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the attachment of a linker molecule. The final step involves conjugating the linker to the ligand that targets the protein of interest. Common reagents used in these reactions include primary amines, DIPEA (N,N-Diisopropylethylamine), and DMF (Dimethylformamide) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
E3 Ligase Ligand-linker Conjugate 72 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 72 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a tool for studying protein degradation pathways.
Biology: Employed in the study of cellular processes and protein interactions.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
E3 Ligase Ligand-linker Conjugate 72 exerts its effects by recruiting an E3 ubiquitin ligase to the target protein. This recruitment facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other PROTACs that utilize different E3 ligases such as cereblon, von Hippel-Lindau, and MDM2. These compounds share a similar mechanism of action but differ in their specificity and efficacy .
Uniqueness
E3 Ligase Ligand-linker Conjugate 72 is unique due to its specific ligand-linker combination, which provides distinct advantages in terms of binding affinity and selectivity. This makes it a valuable tool in targeted protein degradation research and therapeutic development .
Eigenschaften
Molekularformel |
C36H49N5O8S |
|---|---|
Molekulargewicht |
711.9 g/mol |
IUPAC-Name |
tert-butyl 4-[2-[[5-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]oxy]ethoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C36H49N5O8S/c1-22(2)31(29-18-30(39-49-29)47-16-15-46-27-11-13-40(14-12-27)35(45)48-36(4,5)6)34(44)41-20-26(42)17-28(41)33(43)37-19-24-7-9-25(10-8-24)32-23(3)38-21-50-32/h7-10,18,21-22,26-28,31,42H,11-17,19-20H2,1-6H3,(H,37,43)/t26-,28+,31+/m1/s1 |
InChI-Schlüssel |
MAOLMRIHTGNOGE-RDLJJFNOSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![nonyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B12362028.png)


![N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12362047.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12362059.png)
![N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-6-yl]acetamide](/img/structure/B12362065.png)



